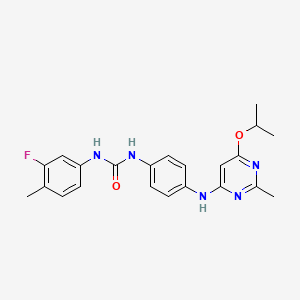
8-Methylazocan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azo compounds, which 8-Methylazocan-2-one might be a part of, has been a topic of interest in recent years . Azo compounds are known to act as initiators of radical reactions, particularly polymerizations . The synthesis of these compounds often involves chemical modifications of well-known initiators or variants of syntheses of new types of these compounds .Applications De Recherche Scientifique
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, has emerged as a powerful tool in drug discovery. It facilitates the creation of compounds with potential biological activities through reliable and bio-compatible reactions. This approach could be applicable in the synthesis and functionalization of compounds similar to 8-Methylazocan-2-one for therapeutic purposes (Kolb & Sharpless, 2003).
Electrochemical Degradation Studies
Research on the electrochemical degradation of biocides, such as methylisothiazolinone, offers insights into the degradation pathways and the environmental impact of chemical compounds. This knowledge can be extended to understand the degradation behavior of this compound in environmental settings or as part of wastewater treatment processes (Wang et al., 2019).
Antitumor Activities and Synthesis
The synthesis and evaluation of new 2-phenylbenzothiazoles for their antiproliferative activity against cancer cell lines demonstrate the ongoing search for compounds with potential therapeutic effects. Similar strategies could be applied to this compound derivatives to assess their biological activities and potential as anticancer agents (Mortimer et al., 2006).
Antimicrobial and Antifungal Agents
The design and synthesis of triazole conjugated novel 2,5-diaryl 1,3,4-oxadiazole derivatives showcase the approach to developing new antimicrobial and antifungal agents. By exploring the biological activities of these derivatives, researchers aim to find potent compounds for medical applications. This methodology could also be relevant to studying this compound derivatives for similar applications (Bitla et al., 2020).
Propriétés
IUPAC Name |
8-methylazocan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHBGKCVHEYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2824813.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)
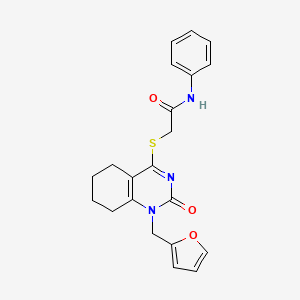
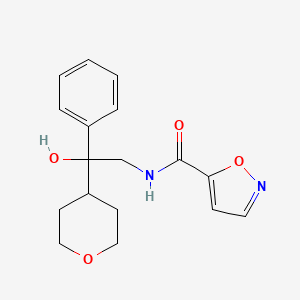
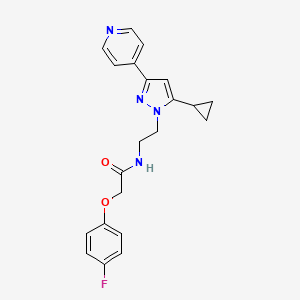
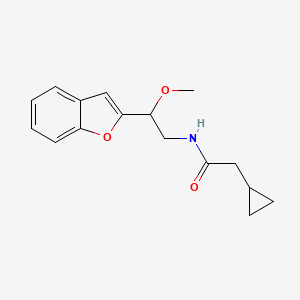
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)


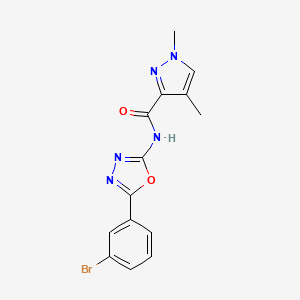

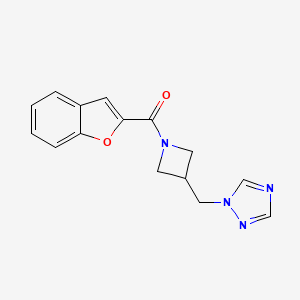
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)
